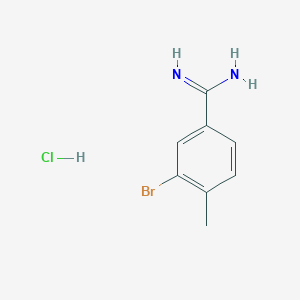

3-Bromo-4-methylbenzimidamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-4-methylbenzimidamide hydrochloride is a chemical compound that belongs to the class of benzimidazole derivatives. It is widely used in scientific research for its unique properties and applications.

Aplicaciones Científicas De Investigación

Native Kenyan Plants as Alternatives to Methyl Bromide in Soil Fumigation

This study explores the inhibitory activity of crude extracts from Kenyan medicinal plants against soil pathogens as an environmentally safe alternative to methyl bromide, a widely used biocidal fumigant that contributes significantly to ozone layer depletion. The study found that extracts from certain plants exhibited inhibitory activity against soil pathogens, suggesting a potential application in crop protection and environmental conservation efforts (Rugutt et al., 2006).

Volatility, Adsorption, and Degradation of Propargyl Bromide as a Soil Fumigant

This research focuses on propargyl bromide, used in combination with methyl bromide and chloropicrin in soil fumigation. It evaluates propargyl bromide's environmental behavior, including solubility, vapor density, and degradation, to assess its safety and effectiveness as an alternative fumigant. The study provides valuable data on its environmental fate, suggesting its potential utility with appropriate precautions (Yates & Gan, 1998).

Molecular Design Strategies of Multifunctional Probe for Simultaneous Monitoring

This paper discusses the design and application of a multifunctional chemical sensor for detecting ions like Cu2+, Al3+, and Ca2+ in living cells and zebrafishes, showcasing the innovative use of molecular polarity adjustments in organic compounds for specific biological applications. Such research underscores the potential of brominated compounds in the development of biomedical imaging and diagnostic tools (Zhao et al., 2019).

Application of Ionic Liquid Halide Nucleophilicity for the Cleavage of Ethers

This study leverages the high nucleophilicity of bromide ions in ionic liquids for the nucleophilic displacement reactions to regenerate phenols from aryl alkyl ethers, demonstrating a green chemical method for ether cleavage. The findings indicate a broader application of bromide-containing compounds in synthetic organic chemistry, especially in developing environmentally friendly chemical processes (Boovanahalli et al., 2004).

Safety and Hazards

3-Bromo-4-methylbenzimidamide hydrochloride is not intended for human or veterinary use. It may pose hazards such as skin irritation, serious eye irritation, and respiratory irritation . Safety measures include avoiding breathing dust, washing thoroughly after handling, wearing protective clothing, and using only in a well-ventilated area .

Mecanismo De Acción

Target of Action

The primary target of 3-Bromo-4-methylbenzimidamide hydrochloride is the metabolic enzyme glutaminase , which catalyzes the hydrolysis of glutamine to glutamate . This enzyme plays a crucial role in cellular metabolism and is particularly important in oncogenic transformation .

Mode of Action

3-Bromo-4-methylbenzimidamide hydrochloride acts as a small molecule inhibitor, blocking the activity of glutaminase . This inhibition disrupts the conversion of glutamine to glutamate, a critical step in certain metabolic pathways .

Biochemical Pathways

The inhibition of glutaminase activity affects the glutamine-glutamate pathway, which is essential for various cellular functions, including energy production and protein synthesis . The disruption of this pathway can inhibit oncogenic transformation, making 3-Bromo-4-methylbenzimidamide hydrochloride a potential therapeutic agent for cancer .

Result of Action

By inhibiting glutaminase activity, 3-Bromo-4-methylbenzimidamide hydrochloride can block oncogenic transformation induced by various Rho GTPases in fibroblasts, and the growth of human breast cancer and B lymphoma cells . This suggests that the compound could have potential therapeutic applications in the treatment of cancer .

Propiedades

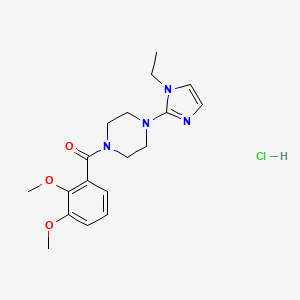

IUPAC Name |

3-bromo-4-methylbenzenecarboximidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2.ClH/c1-5-2-3-6(8(10)11)4-7(5)9;/h2-4H,1H3,(H3,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQWDLAUIYAAVEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=N)N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.53 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-4-methylbenzimidamide hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-4-fluorobenzenesulfonamide](/img/structure/B2754394.png)

![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2754396.png)

![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2754398.png)

![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2754403.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)

![methyl 3-(N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)sulfamoyl)thiophene-2-carboxylate](/img/structure/B2754408.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2754410.png)

![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)